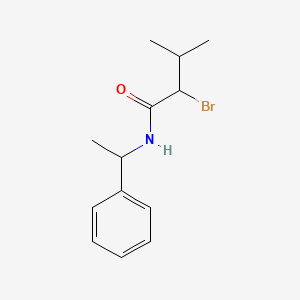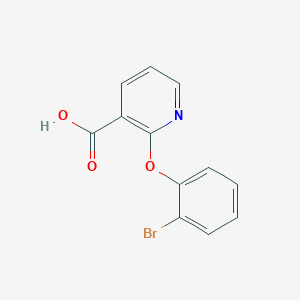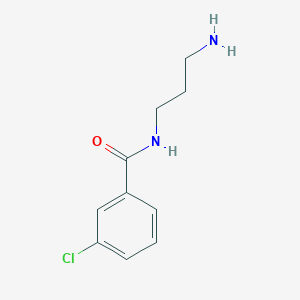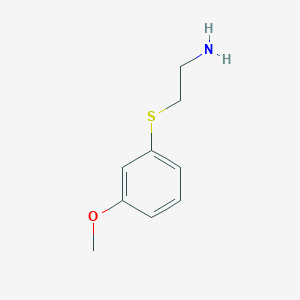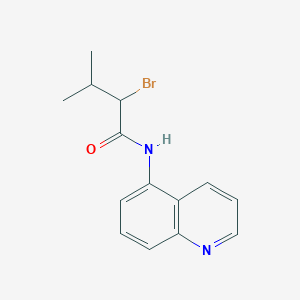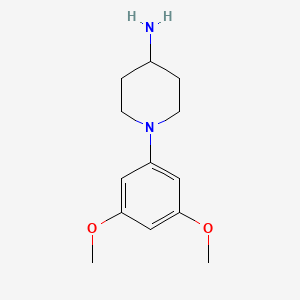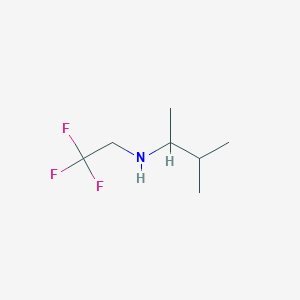
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine
説明
“(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C7H14F3N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 . This indicates that the compound has a branched structure with a trifluoroethyl group attached to an amine group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 169.19 .科学的研究の応用
Synthesis Techniques and Derivatives Formation : Research has shown methods for synthesizing compounds related to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine. For instance, the synthesis of higher 1,1-dichloro-3-methylalkanes, leading to 3-methylalk-l-ynes, is achieved through the condensation of vinyl chloride with secondary alkyl chlorides (Okhlobystin et al., 1962). Similarly, the study of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including structures resembling (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine, offers insights into their potential applications (Castaneda et al., 2001).
Bio-based Chemical Production : A study on the Ru-catalyzed hydrogenation-decarbonylation of amino acids to produce bio-based primary amines highlights the potential of (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine derivatives in sustainable chemistry (Verduyckt et al., 2017).
Amidation Processes : The use of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines, including structures related to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine, demonstrates its potential in synthetic organic chemistry (Lanigan et al., 2013).
Optical Resolution and Stereochemistry : The optical resolution of acids using diethylamine, related to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine, highlights its application in chiral chemistry and the importance of understanding stereochemical properties (Nohira et al., 1986).
Chiral Analysis in Fermented Foods : A study involving the Ehrlich degradation of l-Isoleucine in fermented foods, leading to the formation of compounds including 2-methylbutyl and 2-methylbutanoate esters, is relevant for understanding the flavor chemistry and the role of chiral compounds similar to (3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine in food science (Matheis et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-methyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHZHDBLXGUHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



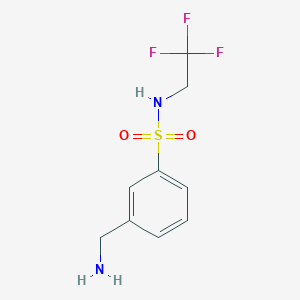
![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)
![3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B3199444.png)


![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)
![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)
